molecular formula C20H17FN4O2S B2986730 N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251632-89-9

N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2986730
CAS No.: 1251632-89-9
M. Wt: 396.44
InChI Key: XYXMQPWENRDVRE-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound belongs to a class of molecules designed via virtual screening and molecular docking targeting falcipain-2, a cysteine protease critical in Plasmodium falciparum metabolism, to develop antimalarial agents . Structurally, it incorporates a 4-fluorobenzyl group and a 3-methylphenyl substituent on the sulfonamide nitrogen, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-3-2-4-18(11-15)25(12-16-5-7-17(21)8-6-16)28(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXMQPWENRDVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common method involves the reaction between enaminonitriles and benzohydrazides under microwave-mediated conditions . This method is advantageous due to its efficiency and the absence of metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis or employing alternative methods such as continuous flow synthesis. These methods ensure consistent quality and yield, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a means to modify the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name R1 (Benzyl Group) R2 (Aryl Group) Molecular Weight Key Findings
Target Compound 4-fluorobenzyl 3-methylphenyl 396.4 (C20H17FN4O2S) Structural basis for antimalarial screening; lacks reported IC50
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (P048-0262) 2-fluorobenzyl 3-methylphenyl 396.4 (C20H17FN4O2S) Available for pharmacological screening; positional isomer of the target compound
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-fluorobenzyl 4-methoxyphenyl - IC50 = 2.24 µM against P. falciparum; highlights efficacy of electron-withdrawing substituents
N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8i) 4-fluorobenzyl 4-chlorophenyl 431.0 (C20H16ClFN4O2S) Synthesized in 72% yield; no activity data reported
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3,5-difluorobenzyl 4-methoxyphenyl 444.5 (C21H18F2N4O3S) Increased fluorine content may improve lipophilicity and target binding
N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-methylbenzyl 4-ethoxyphenyl 422.5 (C22H22N4O3S) Ethoxy group may enhance solubility

Biological Activity

N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN4O2SC_{21}H_{19}FN_{4}O_{2}S with a distinct triazolo-pyridine core structure that contributes to its biological properties. The presence of a sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the triazolo-pyridine class exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro evaluations revealed minimum inhibitory concentrations (MIC) as low as 0.220.22 to 0.250.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antimalarial Activity

A significant focus has been placed on the antimalarial potential of this compound class. A study involving a virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides identified several candidates with promising in vitro antimalarial activity against Plasmodium falciparum. Notably, two compounds demonstrated IC50 values of 2.242.24 μM and 4.984.98 μM respectively .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in pathogen survival and proliferation:

  • Inhibition of Protein Kinases : This compound has been shown to modulate protein kinase activity, which is crucial for various cellular processes including proliferation and apoptosis .
  • Targeting Falcipain-2 : In antimalarial studies, the compound's interaction with falcipain-2 was highlighted as a key mechanism for its inhibitory effects on Plasmodium falciparum .

Case Studies and Research Findings

StudyCompoundActivityIC50/MICReference
1This compoundAntimicrobial0.22 - 0.25 μg/mL
2Similar triazolo-pyridinesAntimalarial2.24 - 4.98 μM

Q & A

Q. What synthetic methodologies are reported for preparing triazolopyridine sulfonamide derivatives, and how can they be optimized?

The compound is synthesized via cyclization of hydrazinylpyridine sulfonamide precursors with ortho-esters (e.g., methyl ortho-acetate). Critical parameters include:

  • Reagent stoichiometry : A 1:1.25 molar ratio of hydrazinyl precursor to ortho-ester improves cyclization efficiency .
  • Solvent and temperature : Refluxing in anhydrous ethanol under nitrogen achieves yields of 70–82% .
  • Purification : Recrystallization from ethanol/water mixtures yields pure solids (e.g., 164–177°C melting points) . Example : Compound 6e (N-(4-fluorophenyl)-3-methyl-triazolopyridine sulfonamide) was synthesized in 80% yield using this protocol .

Q. Which analytical techniques are essential for characterizing triazolopyridine sulfonamides, and how are spectral discrepancies resolved?

Key techniques include:

  • 1H-NMR : Aromatic protons (δ 6.70–8.79 ppm) and sulfonamide NH (δ 10.22–11.44 ppm) confirm regiochemistry .
  • Elemental analysis : Validates purity (e.g., C, H, N, S within 0.1% of theoretical values) .
  • Melting points : Sharp ranges (e.g., 164–177°C) indicate homogeneity . Resolution of discrepancies : Use 2D NMR (e.g., HSQC, NOESY) to distinguish overlapping aromatic signals or confirm substituent positions .

Q. How do substituents on the triazolopyridine core influence physicochemical properties?

Substituents affect melting points, solubility, and spectral features:

Substituent (R1/R2)Yield (%)m.p. (°C)Key NMR Shifts (δ, ppm)
3-Methylphenyl/3-CH3 (6c)70164–1662.20 (s, Ph CH3), 2.71 (s, 3-CH3)
4-Fluorophenyl/3-CH3 (6e)80176–1772.69 (s, 3-CH3), 7.00–7.18 (m, Ar-H)
Electron-withdrawing groups (e.g., F) increase melting points and deshield aromatic protons .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Solubility correction : Adjust in silico models for logP discrepancies (e.g., fluorophenyl groups increase lipophilicity) .
  • Protonation states : Validate sulfonamide ionization (pKa ~9–11) under assay conditions to align docking studies with in vitro results . Case study : In antimalarial studies, methyl-substituted derivatives showed lower IC50 despite higher predicted solubility, suggesting active transport mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of triazolopyridine sulfonamides?

  • Substituent effects : 3-Methyl groups enhance metabolic stability (t1/2 >4 hrs in microsomes), while fluorophenyl groups improve target binding (ΔG = -9.2 kcal/mol) .
  • Bioisosteres : Replace sulfonamide with carboxamide (e.g., ) to reduce renal toxicity while retaining potency .

Q. What mechanistic insights explain regioselectivity in triazolopyridine cyclization?

  • Kinetic vs. thermodynamic control : Methyl ortho-acetate favors 6-sulfonamide products due to steric hindrance at the 8-position .
  • Acid catalysis : Trace HCl (from ortho-ester decomposition) accelerates hydrazine cyclization, confirmed by deuterium-labeling studies .

Methodological Recommendations

  • Reaction troubleshooting : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to identify incomplete cyclization .
  • Data validation : Cross-reference NMR shifts with analogs (e.g., 8.68–8.79 ppm for H-5 in 6c/6e) to confirm positional isomerism .

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